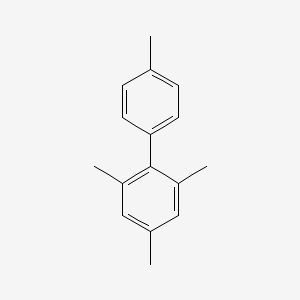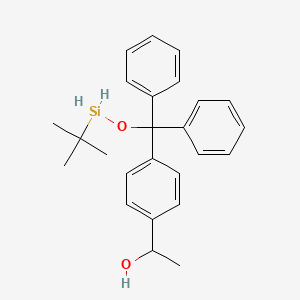
N-(cyclohex-2-en-1-yl)-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohex-2-en-1-yl)-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclohexene ring attached to the nitrogen atom of an aniline moiety, with a methoxy group at the ortho position relative to the amino group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-2-en-1-yl)-2-methoxyaniline typically involves the reaction of 3-bromocyclohexene with aniline in a 1:4 molar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The highest yield of the polymer derivative is obtained when nitric acid (HNO3) and ammonium persulfate ((NH4)2S2O8) are used as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclohex-2-en-1-yl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like arylsulfanyl chlorides in the presence of lithium perchlorate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-(cyclohex-2-en-1-yl)-2-methoxyaniline has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of conductive polymers and as a sensitive material in resistive sensors.
Mecanismo De Acción
The mechanism of action of N-(cyclohex-2-en-1-yl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially leading to the modulation of enzymatic activities and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(cyclohex-2-en-1-yl)aniline: Similar structure but lacks the methoxy group.
N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine: Contains a different substituent on the nitrogen atom.
Uniqueness
N-(cyclohex-2-en-1-yl)-2-methoxyaniline is unique due to the presence of both the cyclohexene ring and the methoxy group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics and sensor technology .
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
N-cyclohex-2-en-1-yl-2-methoxyaniline |
InChI |
InChI=1S/C13H17NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h3,5-7,9-11,14H,2,4,8H2,1H3 |
Clave InChI |
SFBKYBWHOMLQJG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC2CCCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-chloro-2-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127654.png)




![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)




